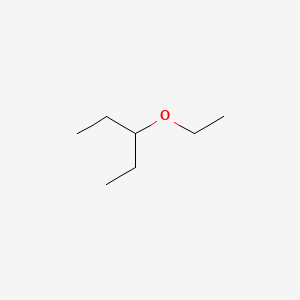3-Ethoxypentane
CAS No.: 36749-13-0
Cat. No.: VC18711913
Molecular Formula: C7H16O
Molecular Weight: 116.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 36749-13-0 |
|---|---|
| Molecular Formula | C7H16O |
| Molecular Weight | 116.20 g/mol |
| IUPAC Name | 3-ethoxypentane |
| Standard InChI | InChI=1S/C7H16O/c1-4-7(5-2)8-6-3/h7H,4-6H2,1-3H3 |
| Standard InChI Key | BMAINLNHNVARHJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)OCC |
Introduction
Chemical Structure and Identification
Molecular Architecture
The molecular structure of 3-ethoxypentane is defined by the SMILES notation CCC(CC)OCC, indicating a pentane backbone with an ethoxy substituent on the central carbon. This configuration is corroborated by its InChIKey BMAINLNHNVARHJ-UHFFFAOYSA-N, which encodes stereochemical and connectivity details .
Table 1: Key Identifiers of 3-Ethoxypentane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 116.20 g/mol | |
| CAS Number | 36749-13-0 | |
| IUPAC Name | 3-ethoxypentane | |
| SMILES | CCC(CC)OCC | |
| InChIKey | BMAINLNHNVARHJ-UHFFFAOYSA-N |
Synthesis Methodologies
Catalytic Etherification via Fixed-Bed Reactors
A patent detailing the synthesis of ethyl 3-ethoxypropionate (CN104016861A) offers insights into scalable ether production. Although the target compound differs, the methodology employs anion-exchange resins in fixed-bed reactors to catalyze the addition of ethanol to unsaturated esters . Key parameters include:
-
Molar ratio of ethanol to substrate: 3:1 to 100:1
-
Catalyst loading: 0.1–20% by weight
This approach, optimized for continuous operation, achieves yields exceeding 94% under controlled conditions. The catalyst’s reusability and resistance to dehydration enhance its industrial viability .
Williamson Ether Synthesis
Physical and Chemical Properties
Thermodynamic Parameters
Data for 3-ethoxypentane remain sparse, but analogies to 1-ethoxypentane (CAS 17952-11-3) provide preliminary insights:
Reactivity and Stability
Ethers generally exhibit low reactivity under basic conditions but are prone to oxidation and acid-catalyzed cleavage. The branched structure of 3-ethoxypentane may confer enhanced stability compared to linear analogs, though experimental validation is required.
Industrial and Research Applications
Solvent Applications
Ethers like 3-ethoxypentane are valued for their ability to dissolve nonpolar and polar substances, making them candidates for coatings, adhesives, and extraction processes. The patent CN104016861A highlights the use of similar ethers as solvents in polymer production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume